

Biological activity of pyrazolo[3,4-b]pyridine derivatives

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Compound of Interest

Compound Name: 4-Bromo-6-methyl-1*H*-pyrazolo[3,4-*b*]pyridine

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An In-depth Technical Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.^[1] Its unique arrangement of nitrogen atoms allows for diverse substitutions, leading to a wide array of biological activities. This guide provides a comprehensive overview of the key biological activities of pyrazolo[3,4-b]pyridine derivatives, focusing on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support ongoing research and development efforts.

Anticancer and Kinase Inhibitory Activity

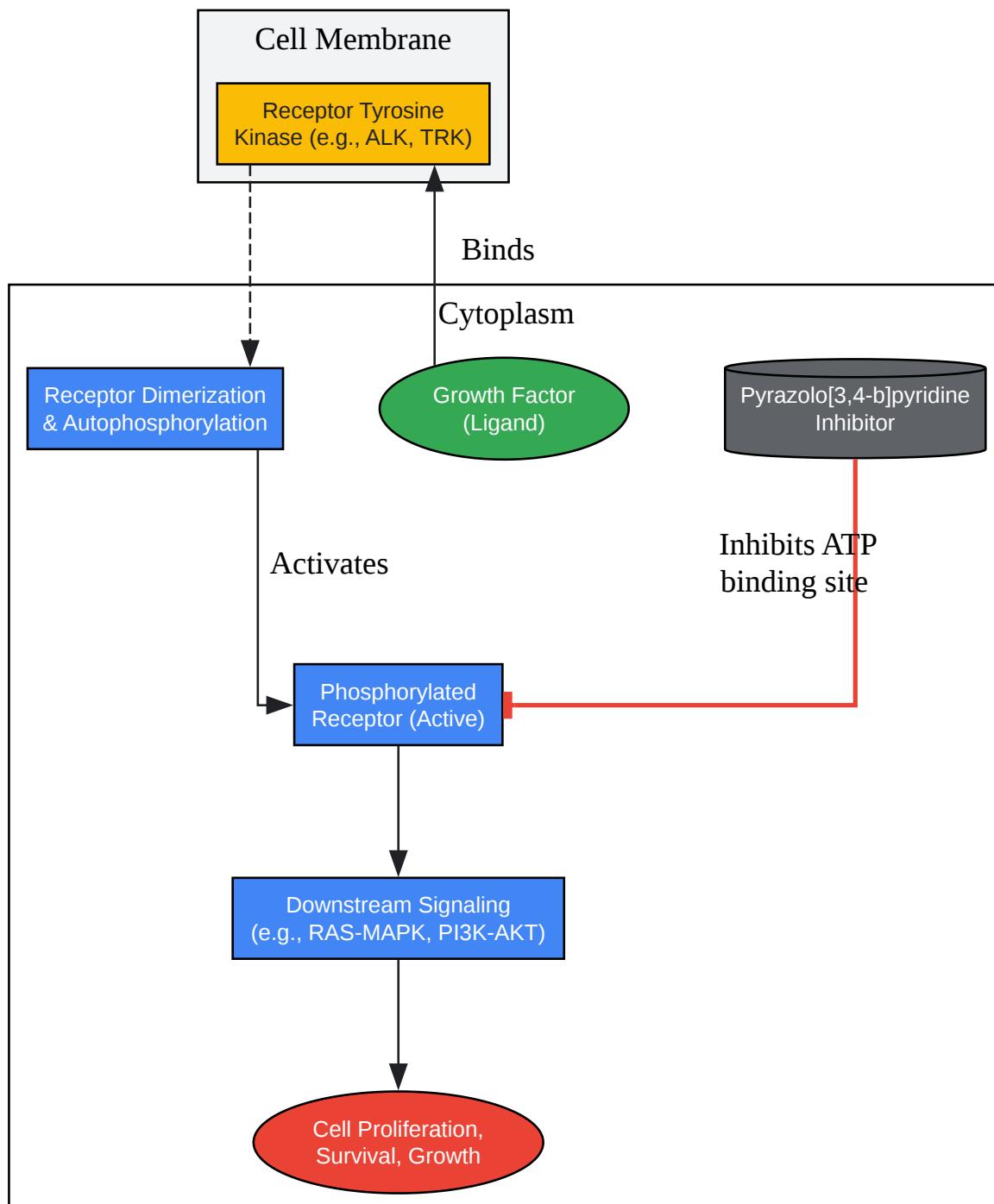
Pyrazolo[3,4-b]pyridines have emerged as a cornerstone in the development of targeted cancer therapies, primarily through their potent inhibition of various protein kinases that are critical for tumor growth and survival.^[2]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several derivatives have been developed as potent inhibitors of RTKs like Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKs), which are often dysregulated in various cancers.^{[3][4]}

- ALK Inhibition: Certain derivatives show high potency against wild-type ALK and, crucially, against resistance-conferring mutants like ALK-L1196M. Compound 10d, for example, demonstrated a 50-fold higher activity against the ALK-L1196M mutant than the established drug crizotinib.[3] This activity is achieved by blocking the ALK signaling pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[3]
- TRK Inhibition: As pan-TRK inhibitors, pyrazolo[3,4-b]pyridines can block the downstream signaling pathways activated by the three TRK subtypes (TRKA, TRKB, TRKC).[4] This inhibition prevents cell proliferation and is particularly effective in cancers driven by NTRK gene fusions.[4][5]

Below is a generalized signaling pathway for an RTK and its inhibition by a pyrazolo[3,4-b]pyridine derivative.

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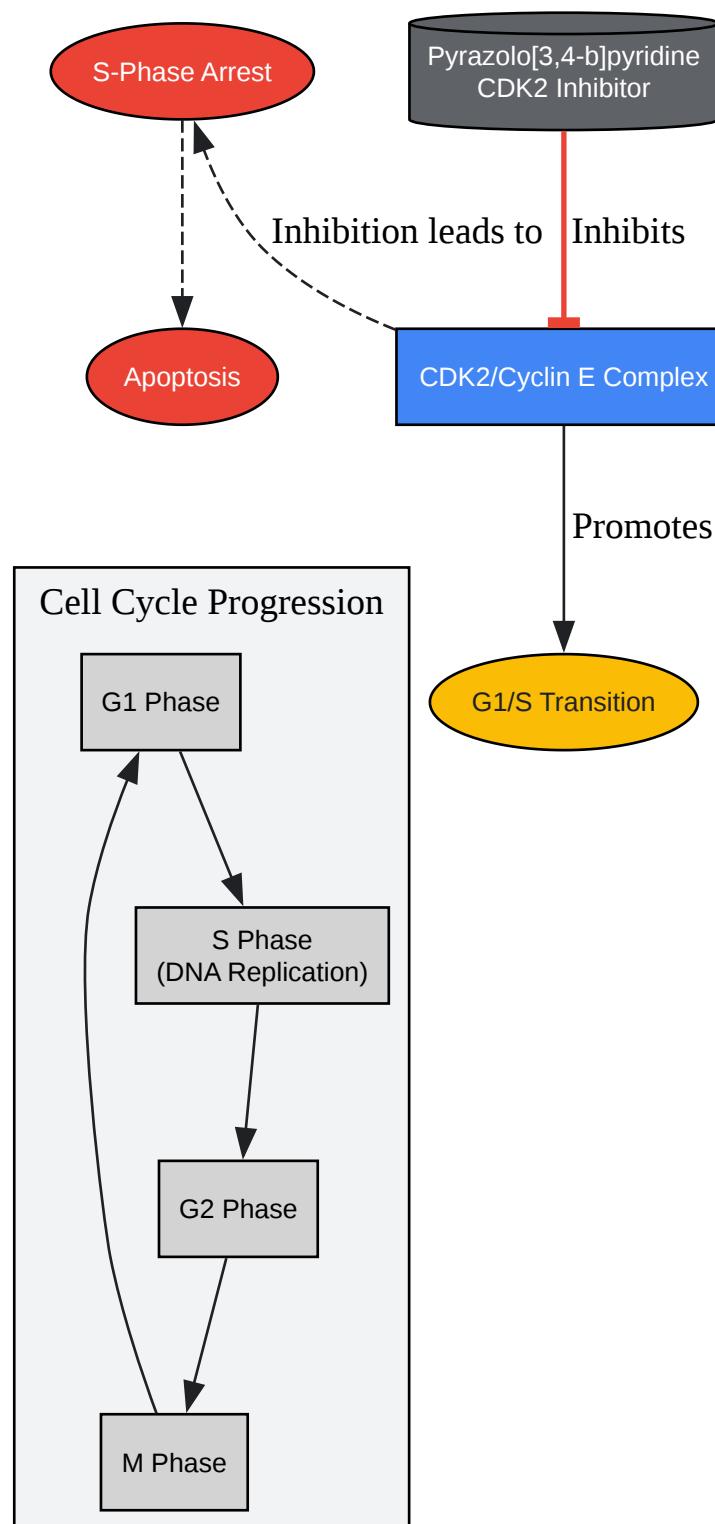
RTK signaling pathway and its inhibition.

Inhibition of Cell Cycle Kinases (CDKs) and Other Serine/Threonine Kinases

Derivatives of this scaffold have also been designed as potent inhibitors of kinases crucial for cell cycle progression and other signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2), Pim-1 kinase (PIM1), and TANK-binding kinase 1 (TBK1).[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Dual CDK2/PIM1 Inhibition: Some compounds act as dual inhibitors of CDK2 and PIM1, leading to potent anti-proliferative activity.[\[6\]](#) Inhibition of CDK2 can cause cell cycle arrest, particularly in the S-phase, while PIM1 inhibition can also contribute to apoptosis.[\[1\]](#)
- TBK1 Inhibition: As a key regulator of innate immunity signaling, TBK1 has become a target in both inflammation and oncology. Novel pyrazolo[3,4-b]pyridine derivatives have been identified as extremely potent TBK1 inhibitors, with compound 15y showing an IC₅₀ value of 0.2 nM.[\[8\]](#)

The mechanism of CDK inhibition leading to cell cycle arrest is depicted below.



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Mechanism of cell cycle arrest by CDK2 inhibition.

Topoisomerase II α Inhibition

Certain indole-conjugated pyrazolo[3,4-b]pyridines have been identified as inhibitors of Topoisomerase II α (TOPII α), an essential enzyme in DNA replication and repair.[\[1\]](#) Compound 8c from one such series showed potent, broad-spectrum antiproliferative activity and was confirmed to inhibit the DNA relaxation activity of TOPII α in a dose-dependent manner.[\[1\]](#)

Quantitative Data: Anticancer and Kinase Inhibitory Activity

Compound ID	Target(s)	IC50 / GI50	Cell Line(s)	Reference
10d	ALK-wt	69 nM	-	[3]
10d	ALK-L1196M	19 nM	-	[3]
10g	ALK-wt, ALK-L1196M, ROS1	<0.5 nM	-	[3]
Compound VIII	General Anticancer	MG-MID: 2.70 μ M	NCI-60 Panel	[6]
Compound 8c	General Anticancer	MG-MID: 1.33 μ M	NCI-60 Panel	[1]
Compound 9a	CDK2 / CDK9	1.63 μ M / 0.262 μ M	-	[7]
Compound 9a	Antiproliferative	2.59 μ M	HeLa	[7]
Compound C03	TRKA	56 nM	-	[4] [5]
Compound C03	Antiproliferative	0.304 μ M	Km-12	[4] [5]
Compound 15y	TBK1	0.2 nM	-	[8]

Antimicrobial Activity

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Antibacterial Activity:** Studies have shown that these compounds can exhibit moderate to high activity against both Gram-positive (e.g., *Bacillus subtilis*, *Staphylococcus aureus*) and Gram-negative (*Escherichia coli*, *Pseudomonas aeruginosa*) bacteria.[10] Molecular hybrids incorporating a triazole moiety have also shown potential, with compounds 24 and 27 displaying significant zones of inhibition against *S. aureus* and *K. pneumoniae*.[11]
- **Antifungal Activity:** Some derivatives have shown potent antifungal effects. For instance, compound 7b was found to be nearly as active as the standard drug Amphotericin B against the fungal strain *Fusarium oxysporum*.[9]

Quantitative Data: Antimicrobial Activity

Compound ID	Organism	MIC (μ g/mL)	Reference
General	Various Bacteria/Fungi	0.12 - 62.5	[9]
7b	<i>Fusarium oxysporum</i>	0.98	[9]
6a, 6b, 6c, 6d, 6g, 6h	<i>Bacillus subtilis</i>	Zone of Inhibition: 12-14 mm	[10]
27	<i>S. aureus</i>	Zone of Inhibition: 18 \pm 0.95 mm	[11]
27	<i>K. pneumoniae</i>	Zone of Inhibition: 16 \pm 0.82 mm	[11]

Anti-inflammatory Activity

Pyrazolo[3,4-b]pyridines have been investigated for their anti-inflammatory properties, with mechanisms often involving the inhibition of key enzymes in inflammatory pathways like cyclooxygenase (COX) and antagonism of inflammatory mediators.[12][13][14]

- **COX-2 Inhibition:** Several derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs with a potentially better safety profile than non-selective COX inhibitors.[13]

- Thromboxane Synthetase Inhibition: A series of pyrazolo[3,4-b]thieno[2,3-d]pyridine alkanoic acid derivatives were found to be active as thromboxane synthetase inhibitors and leukotriene D(4) receptor antagonists, demonstrating in vivo anti-inflammatory effects.[12]

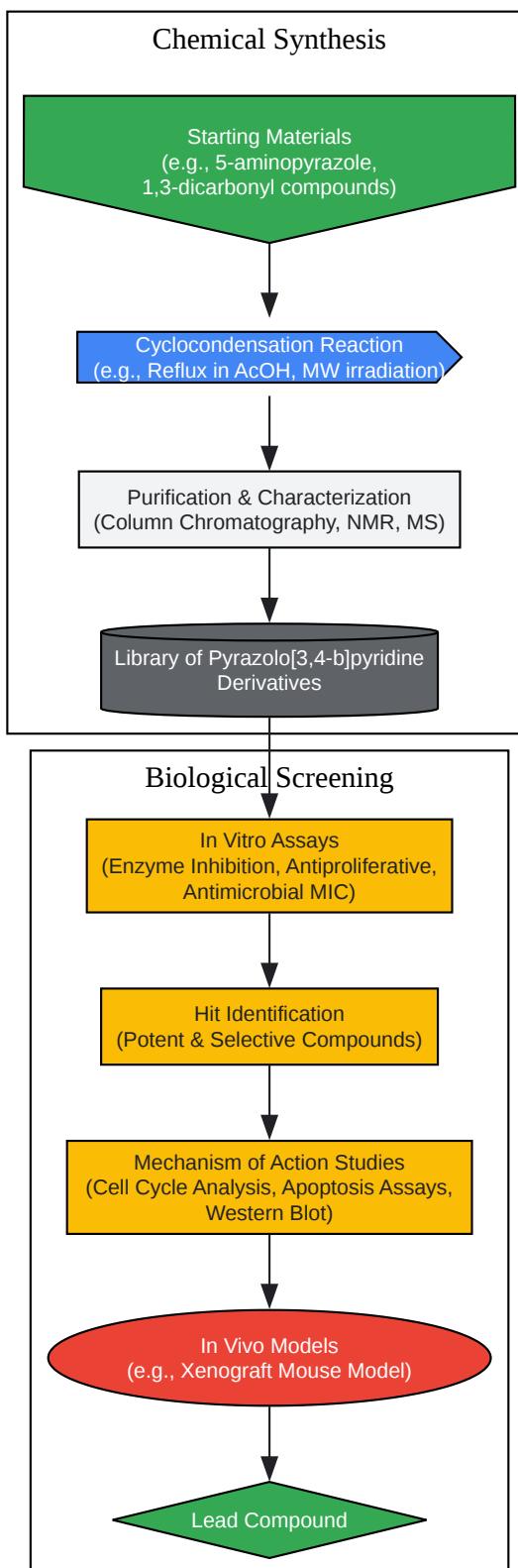
Quantitative Data: Anti-inflammatory Activity

Compound ID	Target / Assay	IC50	Reference
LASSBio341 (6)	Arachidonic acid-induced platelet aggregation	0.14 μ M	[12]
LASSBio341 (6)	LTD(4)-induced tracheal contraction	43.7 μ M	[12]
IVb, IVh, IVj	COX-2 Inhibition	Better than Celecoxib (specific values not cited)	[13]

Experimental Protocols and Methodologies

The discovery and evaluation of pyrazolo[3,4-b]pyridine derivatives follow a structured workflow involving synthesis, characterization, and a cascade of biological assays.

General Workflow for Synthesis and Biological Evaluation

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General workflow for drug discovery.

Synthesis Protocol Example (General)

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][15]

- Reaction Setup: A mixture of a substituted 5-aminopyrazole and a suitable 1,3-dicarbonyl compound is dissolved in a solvent, commonly glacial acetic acid or ethanol.[15][16]
- Reaction Conditions: The reaction mixture is heated under reflux for several hours (e.g., 8 hours) or subjected to microwave irradiation to accelerate the reaction.[17]
- Work-up and Purification: After cooling, the reaction mixture is processed, often by pouring it into water to precipitate the product. The crude solid is collected by filtration.
- Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol) or flash column chromatography on silica gel.[3]
- Characterization: The final structure and purity of the synthesized compounds are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and elemental analysis.[17]

In Vitro Kinase Inhibition Assay Protocol (General)

The inhibitory activity of compounds against a specific kinase is typically measured using enzymatic assays.

- Assay Principle: These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a reduction in the phosphorylated product. Detection can be based on radioactivity, fluorescence, or luminescence.
- Procedure: The kinase, a specific substrate, and ATP are combined in a buffer solution in the wells of a microplate.
- Compound Addition: The test compounds (pyrazolo[3,4-b]pyridine derivatives) are added at various concentrations.
- Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

- Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from dose-response curves.[3][8]

Antiproliferative Assay Protocol (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity and cell proliferation.[9]

- Cell Plating: Cancer cells are seeded into 96-well plates and allowed to attach for 24 hours.
- Compound Treatment: The cells are treated with the pyrazolo[3,4-b]pyridine derivatives at a range of concentrations for a specified period (e.g., 48-72 hours).
- Cell Fixation: The cells are fixed *in situ* by adding cold trichloroacetic acid (TCA).
- Staining: The fixed cells are washed and stained with the SRB dye, which binds to cellular proteins.
- Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The absorbance is proportional to the number of living cells, from which IC₅₀ or GI₅₀ values can be determined.[9]

Antimicrobial Susceptibility Testing (Broth Macrodilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[9]

- Preparation: A standardized inoculum of the test microorganism is prepared.
- Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of test tubes.
- Inoculation: Each tube is inoculated with the microbial suspension.
- Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

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